3-Acetyl-4-bromobenzene-1-sulfonyl chloride
Overview
Description
3-Acetyl-4-bromobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6BrClO3S and a molecular weight of 297.56 g/mol . It is a derivative of benzene, featuring an acetyl group at the 3-position, a bromine atom at the 4-position, and a sulfonyl chloride group at the 1-position. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4-bromobenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-acetyl-4-bromobenzene. The reaction is carried out by treating 3-acetyl-4-bromobenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
[ \text{C8H6BrO} + \text{HSO3Cl} \rightarrow \text{C8H6BrClO3S} + \text{HCl} ]
The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-bromobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form 3-acetyl-4-bromobenzene-1-sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Carboxylic Acids: Formed by oxidation of the acetyl group.
Scientific Research Applications
3-Acetyl-4-bromobenzene-1-sulfonyl chloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-acetyl-4-bromobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile used . The acetyl and bromine groups can also participate in further chemical transformations, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar structure but lacks the acetyl group.
3-Bromobenzenesulfonyl chloride: Similar structure but lacks the acetyl group and has the bromine atom at a different position.
4-Bromobenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
3-Acetyl-4-bromobenzene-1-sulfonyl chloride is unique due to the presence of both an acetyl group and a bromine atom on the benzene ring, along with the sulfonyl chloride group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
3-acetyl-4-bromobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJDETLJONCUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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